molecular formula C22H24FN3O3S B11134900 1-[(4-fluorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide

1-[(4-fluorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide

Cat. No.: B11134900
M. Wt: 429.5 g/mol
InChI Key: RQISDVQXMOAKDR-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, indole, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-fluorophenylsulfonyl chloride and 2-(1H-indol-1-yl)ethylamine. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and amide bond formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-fluorophenyl)sulfonyl]-N-[2-(1H-indol-1-yl)ethyl]-4-piperidinecarboxamide is unique due to its combination of fluorophenyl, sulfonyl, indole, and piperidine moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24FN3O3S

Molecular Weight

429.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(2-indol-1-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H24FN3O3S/c23-19-5-7-20(8-6-19)30(28,29)26-14-10-18(11-15-26)22(27)24-12-16-25-13-9-17-3-1-2-4-21(17)25/h1-9,13,18H,10-12,14-16H2,(H,24,27)

InChI Key

RQISDVQXMOAKDR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCN2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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